molecular formula C22H20N4O2S B11632740 methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11632740
M. Wt: 404.5 g/mol
InChI Key: BSAQCKVSISVCFU-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common synthetic route includes the cyclocondensation of hydrazine with a carbonyl system, followed by further reactions to introduce the pyrazole and tetrahydropyrimidine moieties . The reaction conditions typically involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it has been shown to induce apoptosis in cancer cells by activating specific pathways that lead to cell death .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 955857-88-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C22H20N4O3
  • Molecular Weight : 388.42 g/mol

The structure features a pyrazole ring and a tetrahydropyrimidine moiety, which are known to contribute to various biological activities.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluating various derivatives reported:

Compound TypeBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Pyrazole DerivativesStaphylococcus aureus, Escherichia coli32–128 μg/mL
Tetrahydropyrimidine DerivativesPseudomonas aeruginosa128 μg/mL

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

The pyrazole scaffold has been recognized for its anticancer properties. Compounds incorporating this structure have shown efficacy in various cancer cell lines. For instance:

  • Mechanism : These compounds may induce apoptosis and inhibit cell proliferation by disrupting cellular signaling pathways.

A study highlighted the potential of pyrazole derivatives in inhibiting specific kinases involved in cancer progression, suggesting that this compound could serve as a lead compound for developing novel anticancer agents .

3. Antioxidant Activity

The antioxidant capacity of similar compounds has been evaluated using assays such as DPPH radical scavenging. Results demonstrated:

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging50–100

This indicates that the compound may protect cells from oxidative stress, contributing to its potential therapeutic effects in diseases where oxidative damage is a factor .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving synthesized derivatives of the target compound, researchers tested for antimicrobial activity against multiple strains. The results confirmed that several derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of pyrazole derivatives revealed that this compound showed promising results in inhibiting the growth of breast cancer cells in vitro.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

methyl 4-(1,3-diphenylpyrazol-4-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H20N4O2S/c1-14-18(21(27)28-2)20(24-22(29)23-14)17-13-26(16-11-7-4-8-12-16)25-19(17)15-9-5-3-6-10-15/h3-13,20H,1-2H3,(H2,23,24,29)

InChI Key

BSAQCKVSISVCFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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